molecular formula C5H4BrN B571381 3-Bromopyridine-D4 CAS No. 66148-14-9

3-Bromopyridine-D4

Cat. No. B571381
CAS RN: 66148-14-9
M. Wt: 162.022
InChI Key: NYPYPOZNGOXYSU-RHQRLBAQSA-N
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Description

3-Bromopyridine-D4 is the deuterium labeled 3-Bromopyridine . It is an aryl bromide and isomer of bromopyridine with the formula C5H4BrN . It is a colorless liquid that is mainly used as a building block in organic synthesis . It participates as a substrate in many reactions associated with aryl halides, e.g., the Heck reaction and Buchwald-Hartwig coupling .


Synthesis Analysis

The synthetic method of 3-Bromopyridine comprises the following steps :


Molecular Structure Analysis

The molecular formula of 3-Bromopyridine-D4 is C5D4BrN . The molecular weight is 162.02 g/mol . The InChI is InChI=1S/C5H4BrN/c6-5-2-1-3-7-4-5/h1-4H/i1D,2D,3D,4D . The Canonical SMILES is C1=CC(=CN=C1)Br and the Isomeric SMILES is [2H]C1=C(C(=C(N=C1[2H])[2H])Br)[2H] .


Chemical Reactions Analysis

3-Bromopyridine participates as a substrate in many reactions associated with aryl halides, such as the Heck reaction and Buchwald-Hartwig coupling . Mechanistic studies support isomerization of 3-bromopyridines to 4-bromopyridines proceeds via pyridyne intermediates and that 4-substitution selectivity is driven by a facile aromatic substitution reaction .


Physical And Chemical Properties Analysis

3-Bromopyridine-D4 has a molecular weight of 162.02 g/mol . The exact mass and monoisotopic mass are 160.97782 g/mol . It has a topological polar surface area of 12.9 Ų . It is slightly soluble in Chloroform, Methanol .

Scientific Research Applications

  • Molecular Structure and Vibrational Spectra Analysis : Studies have focused on analyzing the molecular structure and vibrational spectra of compounds like 3-amino-2-bromopyridine and 4-amino-2-bromopyridine using density functional methods. This research aids in understanding the fundamental modes and potential energy distribution of such compounds (Kandasamy & Velraj, 2012).

  • Directed Deprotonation-Transmetalation Routes : Research has explored regioselective C-4 deprotonation of 3-bromopyridine, leading to flexible synthesis methods for substituted pyridines. This is crucial for developing efficient synthetic routes in organic chemistry (Karig, Spencer, & Gallagher, 2001).

  • Alpha-Pyridylation of Chiral Amines : Studies demonstrate the use of 2-, 3-, and 4-Bromopyridine in palladium-catalyzed coupling with ureas, leading to stereospecific and regiospecific transfer of the pyridyl group. This is significant for creating compounds with high enantioselectivity, a key aspect in drug development (Clayden & Hennecke, 2008).

  • Cross-Coupling Studies for Antitumor Antibiotics Synthesis : Research has focused on fluoride-promoted, Pd-catalyzed cross-coupling of bromopyridine derivatives for synthesizing biaryl adducts. This is instrumental in the total synthesis of antitumor antibiotics like streptonigrin and lavendamycin (Mcelroy & DeShong, 2003).

  • Cyanation Catalyzed by Nickel(0) Complexes : The cyanation of 3-bromopyridine catalyzed by in situ generated nickel complexes has been studied, offering insights into synthesizing corresponding nitriles from brominated electron-deficient arenes (Sakakibara et al., 1993).

  • Synthesis of Polyhalogenated Bipyridines : Investigations have been conducted on synthesizing polyhalogenated 4,4'-bipyridines from dihalopyridines, essential in the development of various organic compounds (Abboud et al., 2010).

  • Density Functional Theory Study of Solvent Effects : Studies have examined the effects of different solvent media on the molecular structures, vibrational frequencies, and chemical reactivities of compounds like 3-bromopyridine (Bilkan, 2018).

  • BF3 Directed Lithiation of Bromopyridines : Research on the BF3-directed lithiation of 3-bromopyridine has led to insights into C-2 and C-6 substitution products, which is crucial for understanding reaction mechanisms in organic chemistry (Dhau et al., 2013).

Safety And Hazards

3-Bromopyridine-D4 is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .

Relevant Papers A paper titled “Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons” discusses the synthesis of substituted pyridines with diverse functional groups . The paper describes the energy metabolic pathways of tumor cells, mechanism of action and cellular targets of 3-BrPA, antitumor effects, and the underlying mechanism of 3-BrPA alone or in combination with other antitumor drugs .

properties

IUPAC Name

3-bromo-2,4,5,6-tetradeuteriopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN/c6-5-2-1-3-7-4-5/h1-4H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPYPOZNGOXYSU-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])Br)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromopyridine-D4

Synthesis routes and methods I

Procedure details

The Mosquito was used to combine the source plate solutions by multi-aspiration of 250 nL of each of the four reaction components and then to dose the resulting reaction mixture (1 uL) into a 1536-well plate
Quantity
200 nmol
Type
reagent
Reaction Step One
Name
Quantity
250 nL
Type
solvent
Reaction Step One
Name
MorDalPhos Pd G3 40
Quantity
10 nmol
Type
reagent
Reaction Step Two
Name
Quantity
250 nL
Type
solvent
Reaction Step Two
Quantity
100 nmol
Type
limiting reactant
Reaction Step Three
Name
Quantity
250 nL
Type
solvent
Reaction Step Three
Quantity
150 nmol
Type
reactant
Reaction Step Four
Name
Quantity
250 nL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

The Mosquito was used to combine the source plate solutions by multi-aspiration of 250 nL of each of the four reaction components and then to dose the resulting reaction mixture (1 uL) into a 1536-well plate
Quantity
200 nmol
Type
reagent
Reaction Step One
Name
Quantity
250 nL
Type
solvent
Reaction Step One
Name
BINAP Pd G3 30
Quantity
10 nmol
Type
reagent
Reaction Step Two
Name
Quantity
250 nL
Type
solvent
Reaction Step Two
Quantity
100 nmol
Type
limiting reactant
Reaction Step Three
Name
Quantity
250 nL
Type
solvent
Reaction Step Three
Quantity
150 nmol
Type
reactant
Reaction Step Four
Name
Quantity
250 nL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

The Mosquito was used to combine the source plate solutions by multi-aspiration of 250 nL of each of the four reaction components and then to dose the resulting reaction mixture (1 uL) into a 1536-well plate
Quantity
200 nmol
Type
reagent
Reaction Step One
Name
Quantity
250 nL
Type
solvent
Reaction Step One
Name
tBuBrettPhos Pd G3 43
Quantity
10 nmol
Type
reagent
Reaction Step Two
Name
Quantity
250 nL
Type
solvent
Reaction Step Two
Quantity
100 nmol
Type
limiting reactant
Reaction Step Three
Name
Quantity
250 nL
Type
solvent
Reaction Step Three
Quantity
150 nmol
Type
reactant
Reaction Step Four
Name
Quantity
250 nL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

The Mosquito was used to combine the source plate solutions by multi-aspiration of 250 nL of each of the four reaction components and then to dose the resulting reaction mixture (1 uL) into a 1536-well plate
Quantity
200 nmol
Type
reagent
Reaction Step One
Name
Quantity
250 nL
Type
solvent
Reaction Step One
Name
tBuBrettPhos Pd G3 43
Quantity
10 nmol
Type
reagent
Reaction Step Two
Name
Quantity
250 nL
Type
solvent
Reaction Step Two
Quantity
100 nmol
Type
limiting reactant
Reaction Step Three
Name
Quantity
250 nL
Type
solvent
Reaction Step Three
Quantity
150 nmol
Type
reactant
Reaction Step Four
Name
Quantity
250 nL
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

The Mosquito was used to combine the source plate solutions by multi-aspiration of 250 nL of each of the four reaction components and then to dose the resulting reaction mixture (1 uL) into a 1536-well plate
Quantity
200 nmol
Type
reagent
Reaction Step One
Name
Quantity
250 nL
Type
solvent
Reaction Step One
Quantity
10 nmol
Type
reagent
Reaction Step Two
Name
Quantity
250 nL
Type
solvent
Reaction Step Two
Quantity
100 nmol
Type
limiting reactant
Reaction Step Three
Name
Quantity
250 nL
Type
solvent
Reaction Step Three
Quantity
150 nmol
Type
reactant
Reaction Step Four
Name
Quantity
250 nL
Type
solvent
Reaction Step Four

Citations

For This Compound
2
Citations
JW Munson, TG Hodgkins - Journal of Labelled Compounds …, 1977 - Wiley Online Library
… the conversion of pyridine-d5 (111) to 3-bromopyridine-d4 (IV) according to the method of den … dg to 3-bromopyridine-d4 was achieved even though pyridine-d5 was in excess. (Pyridine-…
G PASHIKANTI - 2018 - eprints.csirexplorations.com
… Synthesis of fully deuterated nicotine strated with 3-Bromopyridine-D4 5-D4 was treated with n-butyllithium at –78 C in diethyl ether, to generate lithiated pyridine 6-D4 derivative and …
Number of citations: 0 eprints.csirexplorations.com

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